molecular formula C15H10N2O4S B2618484 N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 864940-94-3

N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2618484
CAS No.: 864940-94-3
M. Wt: 314.32
InChI Key: OGYNCFIGSDEPCK-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that features a thiophene ring fused with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-succinamic acid
  • N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-succinamic acid

Uniqueness

N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide stands out due to its unique combination of a thiophene ring and a chromene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c16-13(19)9-5-6-22-15(9)17-14(20)10-7-21-11-4-2-1-3-8(11)12(10)18/h1-7H,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYNCFIGSDEPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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